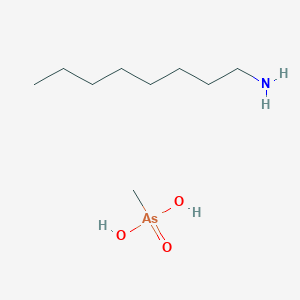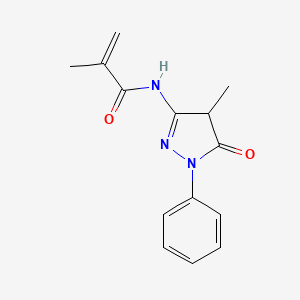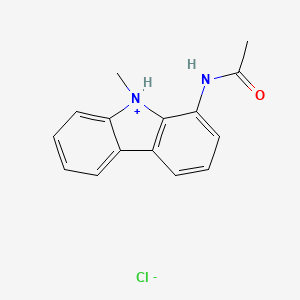
5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride typically involves the reaction of a hydrazide with an appropriate nitrile oxide. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids or bases for facilitating ring formation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular pathways. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility makes it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism of action of 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Thiazoles: Thiazoles are heterocyclic compounds similar to oxadiazoles but contain sulfur instead of oxygen.
Indoles: Indoles are another class of heterocyclic compounds with a nitrogen-containing ring.
Uniqueness: 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride is unique due to its specific structural features, which allow it to interact with a wide range of biological targets
Propriétés
Numéro CAS |
58598-98-4 |
|---|---|
Formule moléculaire |
C12H16ClN3O |
Poids moléculaire |
253.73 g/mol |
Nom IUPAC |
dimethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-15(2)9-8-11-13-12(14-16-11)10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H |
Clé InChI |
FAXULPKCZXJSBT-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCC1=NC(=NO1)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
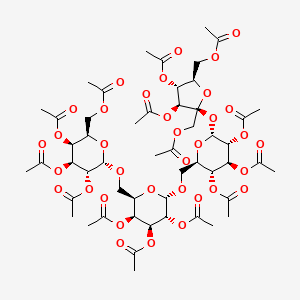

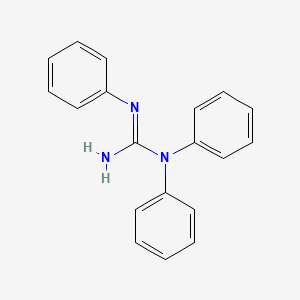
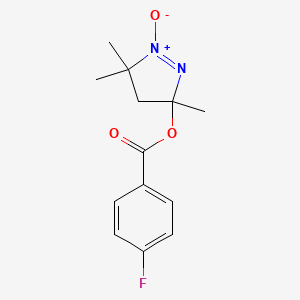

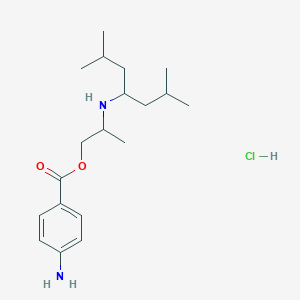
![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)
